Morinol B

CAS No.:

Cat. No.: VC1898395

Molecular Formula: C33H40O8

Molecular Weight: 564.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C33H40O8 |

|---|---|

| Molecular Weight | 564.7 g/mol |

| IUPAC Name | (3,4-dimethoxyphenyl)-[(3R,5R,6R)-6-(3,4-dimethoxyphenyl)-5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]oxan-3-yl]methanol |

| Standard InChI | InChI=1S/C33H40O8/c1-35-26-13-10-21(16-29(26)38-4)8-7-9-23-17-25(32(34)22-11-14-27(36-2)30(18-22)39-5)20-41-33(23)24-12-15-28(37-3)31(19-24)40-6/h7-8,10-16,18-19,23,25,32-34H,9,17,20H2,1-6H3/b8-7+/t23-,25-,32?,33-/m1/s1 |

| Standard InChI Key | DHPIOVHVFXYRTA-DNSQPKCISA-N |

| Isomeric SMILES | COC1=C(C=C(C=C1)/C=C/C[C@@H]2C[C@H](CO[C@H]2C3=CC(=C(C=C3)OC)OC)C(C4=CC(=C(C=C4)OC)OC)O)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)C=CCC2CC(COC2C3=CC(=C(C=C3)OC)OC)C(C4=CC(=C(C=C4)OC)OC)O)OC |

Introduction

Chemical Identity and Fundamental Properties

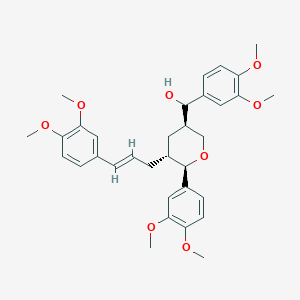

Morinol B is a sesquilignan with the molecular formula C33H40O8 and a molecular weight of 564.7 g/mol . This compound was first documented in chemical databases in 2006, with ongoing research interest demonstrated by database updates as recent as March 2025 . The molecule features a complex structure containing multiple methoxy groups attached to phenyl rings, which contribute significantly to its biological activity profile.

Several systematic names have been established for Morinol B, including:

-

(3,4-Dimethoxyphenyl)-[(3R,5R,6R)-6-(3,4-dimethoxyphenyl)-5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]oxan-3-yl]methanol

-

(2R,3S,5R)-3-(3,4-Dimethoxycinnamyl)-2-(3,4-dimethoxyphenyl)-5-((S)-a-hydroxy-3,4-dimethoxybenzyl)tetrahydro-2H-pyran

The compound's structure contains a tetrahydropyran core with three 3,4-dimethoxyphenyl groups strategically positioned to create its unique three-dimensional architecture. This structural complexity contributes to the compound's specific biological interactions and properties.

Natural Source and Botanical Origin

Morinol B has been exclusively isolated from Morina chinensis, a plant utilized in traditional Chinese medicine . This natural product belongs to the broader family of lignans and neolignans, which function as defensive compounds in plants and often demonstrate valuable pharmacological properties.

The description in chemical databases specifically notes that Morinol B "has been reported in Morina chinensis with data available," confirming its natural source . Additional research has investigated related compounds from the same plant, including Morinol C and Morinol D, which share structural similarities and potentially comparable biological activities .

Stereochemistry and Structural Variants

The stereochemical configuration of Morinol B plays a crucial role in determining its biological activity. Comprehensive research has involved the preparation and evaluation of multiple stereoisomers to identify optimal configurations for biological activity.

Related Compounds

Related compounds from the same plant source include Morinol C and Morinol D, which have also been subjects of stereochemical studies. Research has documented the synthesis of (1R,2R)-Morinol C and (1S,2R)-morinol D from specific precursors through controlled chemical transformations . These related compounds provide valuable comparative models for understanding structure-activity relationships within this class of natural products.

Biological Activities

Antifungal Properties

The most extensively studied biological activity of Morinol B is its antifungal property. The compound has demonstrated inhibitory effects against various fungal species in laboratory evaluations . This activity appears to be stereospecific, with particular configurations showing enhanced efficacy.

Table 1: Relative Antifungal Activity of Morinol B and Selected Derivatives

| Compound | Relative Antifungal Activity | Stereochemical Configuration |

|---|---|---|

| Natural Morinol B | + | Mixed stereoisomers |

| (7R,7'R,8R,8'R)-Morinol B | +++ | Specific stereoisomer |

| 3-Demethoxy Morinol B | ++++ | Modified derivative |

| 4-Butoxy-3-demethoxy Morinol B | +++++ | Advanced derivative |

Note: Relative activity scale from + (lowest) to +++++ (highest) based on data from reference

The demonstrated antifungal activity suggests potential applications in both agricultural crop protection and medical antifungal treatments. The compound's natural origin may offer advantages in terms of environmental compatibility and novel mechanisms of action that could potentially address resistance issues with current antifungal agents.

Structure-Activity Relationships and Derivative Development

Structure-activity relationship studies have led to the development of more potent derivatives of Morinol B through strategic molecular modifications. These studies provide valuable insights into the structural features essential for biological activity and offer pathways for optimizing these properties.

Key Derivative Findings

Several important observations regarding structure modification effects have been documented:

-

3-Demethoxy morinol B exhibited "much higher activity than the natural compound," suggesting that selective removal of methoxy groups can enhance antifungal efficacy .

-

Further modification to create the 4-butoxy-3-demethoxy derivative resulted in even greater antifungal activity, demonstrating that appropriate substitution patterns can progressively optimize biological effects .

-

The stereochemical configuration remains crucial even in derivatives, with specific configurations showing consistently enhanced biological effects across various structural modifications.

These findings provide valuable direction for the rational design of improved antifungal agents based on the Morinol B scaffold. The enhancement of activity through strategic modifications suggests potential for developing more effective compounds with applications in both medicine and agriculture.

Synthesis Approaches

The total synthesis of Morinol B and its stereoisomers has been documented in scientific literature, providing access to this compound and its derivatives for research purposes. Synthetic approaches to Morinol B typically involve sophisticated organic chemistry techniques to establish the correct stereochemistry and structural features.

Related neolignans Morinol C and D have been synthesized through methodology that could be adaptable to Morinol B derivatives. For example, research has shown that "(1S,2R)-morinol D [was synthesized] by reduction to aldehyde," demonstrating the types of chemical transformations employed in accessing these complex natural products .

The development of efficient synthetic routes enables:

-

Access to sufficient quantities for comprehensive biological evaluation

-

Preparation of structural analogs for structure-activity relationship studies

-

Potential development of more potent derivatives with enhanced properties

Current Research Status and Future Directions

Research on Morinol B represents an active area in natural product chemistry and medicinal chemistry. The most recent database updates from March 2025 indicate ongoing interest in this compound . Current research directions appear focused on:

-

Further optimization of derivatives to enhance antifungal potency and specificity

-

Exploration of additional biological activities beyond antifungal properties

-

Development of more efficient synthetic routes for larger-scale production

Research Challenges

Several challenges remain in the full development of Morinol B's potential:

-

The complex stereochemistry makes large-scale synthesis challenging

-

Complete mechanistic understanding of its antifungal activity remains to be elucidated

-

Comprehensive toxicological and pharmacokinetic profiles need development for potential therapeutic applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume